molecular formula C14H10N2O2 B087147 2,6-Diaminoanthraquinone CAS No. 131-14-6

2,6-Diaminoanthraquinone

Cat. No. B087147
CAS RN: 131-14-6
M. Wt: 238.24 g/mol
InChI Key: WQOWBWVMZPPPGX-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 2,6-diaminoanthraquinone involves various chemical processes, including the coupling of phenol with 2,6-diaminoanthraquinone bisdiazonium salt, which is obtained through the diazo reaction of 2,6-diaminoanthraquinone with hydrochloric acid and sodium nitrate. This process underscores the compound's versatility in synthesizing complex organic molecules (Wu Yi-qun, 2009).

Molecular Structure Analysis

The molecular structure of 2,6-DAAQ facilitates its interaction with various solvents and impacts its photophysical behavior. Studies have shown that 2,6-DAAQ exists in different structural forms depending on the solvent polarity, suggesting a significant effect of the solvent environment on its molecular configuration and behavior. This adaptability highlights the compound's potential in applications requiring specific molecular interactions (P. Dahiya et al., 2008).

Chemical Reactions and Properties

2,6-DAAQ undergoes various chemical reactions, demonstrating its reactivity and functional versatility. For instance, its interaction with ruthenium bis-(2,2′-bipyridine) forms a complex containing the oxidized 1,2-diimino-9,10-anthraquinone (DIAQ), indicating its potential in forming electrochemically active complexes. The extent of π-backbonding between the DIAQ ligand and metal in these complexes is a testament to its chemical reactivity and utility in synthesizing complex molecular structures (C. Cunha et al., 1996).

Physical Properties Analysis

The physical properties of 2,6-DAAQ, such as fluorescence quantum yields, lifetimes, and spectral characteristics, vary significantly across different solvents. This variability reflects its sensitivity to the solvent's polarity, offering insights into its photophysical properties and potential applications in fluorescence-based technologies (P. Siva kumar et al., 2007).

Scientific Research Applications

  • Antiamebic Agents : Bisamidines of 2,6-diaminoanthraquinone show potent activity against both cecal and hepatic Entamoeba histolytica infections in rats and hamsters, comparing favorably with standard agents like metronidazole in overall drug efficacy (Fabio et al., 1978) (Burden et al., 1979).

  • Drug Delivery Applications : Its use in drug delivery is notable, especially regarding its absorption and fluorescence spectral properties in various solvents, which are essential for the solvatochromism method and electroabsorption studies (Jothilakshmi et al., 2014).

  • Optoelectronic Devices : 2,6-Diaminoanthraquinone, through chemical doping with ferrocene, contributes to the development of organic semiconductors. These are useful for applications in optoelectronic devices, demonstrating significant bandgap values and p-type semiconductor behavior (Vergara et al., 2019).

  • Photophysical Behavior : The compound exhibits unique photophysical behavior, with studies revealing its fluorescence in different solvents and pH levels. This behavior is crucial for understanding its applications in molecular spectroscopy (Kumar et al., 2007).

  • Palladium Detection : The inclusion complex of 1,2-Diaminoanthraquinone with β-cyclodextrin, related to 2,6-Diaminoanthraquinone, is used for the spectrophotometric determination of palladium at trace levels (Sánchez et al., 1987).

  • Polyimide Nanocomposites : In the field of materials science, 2,6-Diaminoanthraquinone serves as both a diamine comonomer and a dispersant of MWCNTs in polyimide nanocomposites, enhancing thermal stability, mechanical properties, and electrical conductivity (Wang et al., 2015).

  • Cancer Research : It shows promise in cancer research, especially concerning telomerase inhibition and anticancer activity. Studies indicate its potential in stabilizing quadruplex structures and inhibiting telomerase activity, a key factor in cancer cell proliferation (Deepa et al., 2011) (Huang et al., 2012).

  • Fluorophore Development : As a precursor for environment-sensitive fluorophores, 2,6-Diaminoanthraquinone aids in the synthesis of Anthradan, useful in fluorescence applications due to its spectral red shift and high quantum yields in various solvents (Lu et al., 2006).

Safety And Hazards

2,6-Diaminoanthraquinone is known to be an eye irritant. Mutation data has been reported. When heated to decomposition, it emits toxic fumes of NOx . It is advised to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, and store in a well-ventilated place .

Future Directions

The amino functionalization of biomass porous carbon to anchor redox active organic quinones is promising as an effective strategy to fabricate superior performance supercapacitor electrode material . The DQ–RGO composite acted as the negative electrode and Th–GH acted as the positive electrode to construct an asymmetric supercapacitor (ASC). The ASC exhibited an energy density of 14.2 W h kg −1 along with a power density of 0.763 kW kg −1 and long cycling durability .

properties

IUPAC Name

2,6-diaminoanthracene-9,10-dione
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InChI

InChI=1S/C14H10N2O2/c15-7-1-3-9-11(5-7)14(18)10-4-2-8(16)6-12(10)13(9)17/h1-6H,15-16H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQOWBWVMZPPPGX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1N)C(=O)C3=C(C2=O)C=C(C=C3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID5059614
Record name 9,10-Anthracenedione, 2,6-diamino-
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Molecular Weight

238.24 g/mol
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Physical Description

Solid; [Sigma-Aldrich MSDS]
Record name 2,6-Diaminoanthraquinone
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Product Name

2,6-Diaminoanthraquinone

CAS RN

131-14-6
Record name 2,6-Diaminoanthraquinone
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Record name 2,6-Diaminoanthraquinone
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Record name 9,10-Anthracenedione, 2,6-diamino-
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
877
Citations
Y Bao, H Xu, Y Zhu, P Chen, Y Zhang, Y Chen - Electrochimica Acta, 2023 - Elsevier
The challenge of redox-active molecules for electrochemical capacitors is that they are easy to detach from the substrate during long-term charge-discharge cycles. In this work, redox-…
Number of citations: 4 www.sciencedirect.com
Y Pang, H Li, S Zhang, Q Ma, P Xiong… - Journal of Materials …, 2022 - pubs.rsc.org
Organic electrode materials with environmental friendliness and design flexibility at the molecular level are promising substitutes for inorganic materials as cathodes for sodium ion …
Number of citations: 12 pubs.rsc.org
Y Yang, W Ma, H Zhu, H Meng, C Wang, F Ma… - New Journal of …, 2020 - pubs.rsc.org
2,6-Diaminoanthraquinone (DQ) molecules were covalently modified onto the surface of graphene (GO) via a nucleophilic displacement reaction between the epoxy groups on the …
Number of citations: 17 pubs.rsc.org
Y Xie, W Su, H Zhang, X Wang, D Xiong, L Chen… - Colloids and Surfaces A …, 2022 - Elsevier
Supercapacitors have rapidly become an important electrochemical energy storage system due to their advantages such as fast power delivery, fast charging, and long cycle life, and …
Number of citations: 6 www.sciencedirect.com
V Sasirekha, V Ramakrishnan - Spectrochimica Acta Part A: Molecular and …, 2008 - Elsevier
The role of solute–solvent and solvent–solvent interaction on the preferential solvation characteristics of 2,6-diaminoanthraquinone (DAAQ) has been analysed by monitoring the optical …
Number of citations: 25 www.sciencedirect.com
J Zhao, J Hou, C Chai, X Yang, Y Yao - Polymer Testing, 2022 - Elsevier
Poly (2-methyl-1,3-propylene glycol-adipic acid) ester diol (PMA-1000), 2,2-dihydroxymethyl propionic acid (DMPA), toluene diisocyanate (TDI), 1,4-butanediol (BDO), 2,6-…
Number of citations: 3 www.sciencedirect.com
PF Fabio, TL Fields, YI Lin, EJ Burden… - Journal of Medicinal …, 1978 - ACS Publications
Metronidazole, the current primary drug1 used in the treatment of human amebiasis, has demonstrated carci-nogenicity in test animals. 2, 3 We have found a new series of bisamidines …
Number of citations: 16 pubs.acs.org
F Lv, S Xiong, J Zhang, X Wang, J Chu, R Zhang… - Electrochimica …, 2021 - Elsevier
Conjugated covalent organic frameworks (COFs) with redox properties can be considered as conductive polymers with ordered porous structures and can be designed for photoelectric …
Number of citations: 11 www.sciencedirect.com
YC Huang, JH Lin, IH Tseng, AY Lo, TY Lo… - Composites science and …, 2013 - Elsevier
We present a valuable in situ fabrication process for synthesizing high electrical conductive polyimide/multiwalled carbon nanotube (PI/MWCNT) composite films. The success of this …
Number of citations: 34 www.sciencedirect.com
P Deepa, P Kolandaivel… - International Journal of …, 2011 - Wiley Online Library
Telomerase inhibitor causes the attrition of telomere length and consequently leading to senescence which require a lag period for cancer cells to stop proliferating. Telomeric …
Number of citations: 10 onlinelibrary.wiley.com

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